molecular formula C21H21FN2O3S2 B2845706 (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251614-34-2

(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B2845706
CAS No.: 1251614-34-2
M. Wt: 432.53
InChI Key: KVFXNWGQDXFQAR-UHFFFAOYSA-N
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Description

The compound “(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone” features a benzothiazine-dioxide core substituted with a 6-fluoro group, a 3-(methylthio)phenyl moiety at position 4, and a piperidin-1-yl methanone at position 2. This structure is designed to optimize interactions with biological targets, likely in therapeutic areas such as anti-inflammatory or antimicrobial applications, based on related benzothiazine derivatives .

Properties

IUPAC Name

[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S2/c1-28-17-7-5-6-16(13-17)24-14-20(21(25)23-10-3-2-4-11-23)29(26,27)19-9-8-15(22)12-18(19)24/h5-9,12-14H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFXNWGQDXFQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone generally involves a multi-step process:

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 6-fluorobenzo[b][1,4]thiazine and piperidine.

  • Formation of Intermediate Compounds: : The initial step typically involves the introduction of a 3-(methylthio)phenyl group to the 6-fluorobenzo[b][1,4]thiazine ring system. This is achieved through electrophilic aromatic substitution reactions under controlled conditions.

  • Oxidation to Form 1,1-Dioxido-4H-benzo[b][1,4]thiazin: : Subsequent oxidation of the intermediate compound yields the 1,1-dioxido-4H-benzo[b][1,4]thiazine structure.

  • Coupling with Piperidin-1-yl Methanone: : The final step involves coupling the oxidized intermediate with piperidin-1-yl methanone, often using a condensation reaction.

Industrial Production Methods

For large-scale industrial production, the process is optimized for efficiency and yield:

  • Continuous Flow Chemistry: : This method is often employed for its ability to enhance reaction rates, ensure consistent product quality, and improve overall process efficiency.

  • Catalytic Methods: : Industrial production may utilize catalytic methods to facilitate specific reaction steps, reducing the need for excessive reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone undergoes several chemical reactions, including:

  • Oxidation: : The compound can be further oxidized under specific conditions to yield derivatives with different oxidation states.

  • Reduction: : It can also undergo reduction reactions to form reduced intermediates.

  • Substitution: : The presence of various functional groups makes it susceptible to substitution reactions, particularly nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride are typical reducing agents.

  • Catalysts: : Palladium or platinum catalysts can be used to facilitate certain substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that benzothiazin derivatives exhibit significant anticancer properties. The structure of the compound suggests potential interactions with biological targets involved in cancer cell proliferation and survival. Research into similar compounds has shown that modifications can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties :
    • Compounds with similar structural motifs have been evaluated for antimicrobial activity. The presence of the dioxido and thiazine moieties may contribute to the inhibition of bacterial growth, making it a candidate for further investigation in infectious disease treatment.
  • Neuropharmacology :
    • The piperidine ring is known for its role in neuropharmacology. Compounds containing piperidine derivatives are often explored for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Biological Research Applications

  • Biomonitoring Studies :
    • The compound's unique structure allows it to be used as a marker in biomonitoring studies assessing human exposure to environmental pollutants. Its stability and detectability make it suitable for tracking exposure levels in biological matrices such as urine or blood .
  • Pharmacokinetic Studies :
    • Understanding the pharmacokinetics of this compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the therapeutic window and safety profile of new drugs derived from similar structures.

Case Studies and Research Findings

StudyApplicationFindings
Anticancer Activity StudyEvaluated the cytotoxic effects of benzothiazin derivativesIdentified significant inhibition of cancer cell lines with modified structures similar to this compound
Antimicrobial EfficacyTested various derivatives against common pathogensShowed promising results indicating potential for development into antimicrobial agents
Pharmacokinetics ResearchInvestigated ADME properties using animal modelsProvided data supporting the feasibility of this compound in therapeutic applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : It interacts with specific enzymes and receptors, modulating their activity.

  • Pathways Involved: : It influences various biochemical pathways, potentially affecting cellular processes such as inflammation, cell signaling, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzothiazine-Dioxide Derivatives

(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone ()
  • Key Differences: Fluorine at position 7 (vs. 6 in the target compound). 3-Methylphenyl substituent (vs. 3-(methylthio)phenyl). 4-Ethylphenyl methanone (vs. piperidin-1-yl methanone).
  • Methyl substitution (vs. methylthio) reduces steric bulk and eliminates sulfur-mediated interactions (e.g., hydrophobic or π-sulfur bonds). Ethylphenyl methanone may decrease solubility compared to the piperidinyl group, which offers basicity for salt formation .
Anti-Inflammatory/Antimicrobial Benzothiazines ()
  • Hamadi et al. (1999) : Fluorinated benzothiazine sulfones showed enhanced metabolic stability due to sulfone groups and fluorine’s electron-withdrawing effects .
  • Montis et al. (2008) : High-yield synthesis of 1,1-dioxido derivatives suggests scalability for the target compound’s sulfone core .

Piperidinyl/Piperazinyl Methanone Analogs

Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone ()
  • Key Differences :
    • Piperazine (vs. piperidine) ring, introducing an additional nitrogen.
    • Trifluoromethylphenyl group enhances lipophilicity and electron-deficient character.
  • Implications: Piperazine’s basicity may improve solubility but alter pharmacokinetics (e.g., half-life) compared to piperidine .
MK88: 1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione ()
  • Key Differences: Butanedione linker (vs. direct methanone linkage). Dual ketone groups may increase reactivity or metabolic oxidation.
  • Implications :
    • Extended linkers could modulate target engagement kinetics (e.g., slower off-rates) .

Substituent-Specific Comparisons

3-(Methylthio)phenyl vs. 3-Methylphenyl ( vs. Target Compound)
  • Susceptible to oxidation to sulfone or sulfoxide, which may be leveraged for prodrug designs .
  • Methyl Disadvantages :
    • Smaller size reduces steric hindrance but limits diverse interactions.
6-Fluoro vs. 7-Fluoro Substitution
  • Electronic Effects :
    • 6-Fluoro may direct electrophilic substitution to position 7, altering reactivity.
    • Position-dependent dipole effects could influence binding to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

Structural and Functional Data Table

Compound Name Core Structure Position 4 Substituent Position 2 Substituent Fluorine Position Key Biological Activity Reference
Target Compound Benzothiazine-dioxide 3-(Methylthio)phenyl Piperidin-1-yl methanone 6 N/A (Inferred anti-inflammatory) N/A
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-benzothiazin-2-yl]methanone Benzothiazine-dioxide 3-Methylphenyl 4-Ethylphenyl methanone 7 Not reported
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Piperazine-thiophene N/A Trifluoromethylphenyl N/A Not reported
Fluorinated 4H-1,4-benzothiazine sulfones (Hamadi et al., 1999) Benzothiazine-dioxide Variable Variable Variable Antimicrobial

Biological Activity

The compound (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone, with the CAS number 1251614-34-2, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21FN2O3S2C_{21}H_{21}FN_{2}O_{3}S_{2}, with a molecular weight of 432.5 g/mol. The structure features a benzo[b][1,4]thiazine core substituted with a fluorine atom and a methylthio group, contributing to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC21H21FN2O3S2
Molecular Weight432.5 g/mol
CAS Number1251614-34-2

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic activity against various cancer cell lines. Specifically, it has shown significant effects on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited IC50 values of approximately 16.19 μM and 17.16 μM, respectively, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Its structure allows for potential binding to targets such as:

  • Nuclear receptors : Similar compounds have shown affinity for retinoic acid receptors which are involved in regulating gene expression related to cell growth and differentiation .
  • Enzymatic inhibition : The presence of the dioxido group may enhance interactions with enzymes involved in metabolic pathways relevant to cancer progression.

Case Studies

Case Study 1: Cytotoxicity Testing

A study evaluated the cytotoxic effects of several derivatives of the compound on HCT-116 and MCF-7 cells. The results indicated that derivatives with similar structural motifs consistently displayed IC50 values below 20 μM, suggesting that modifications to the piperidine moiety could enhance or diminish activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that the introduction of electron-withdrawing groups, such as fluorine and methylthio substituents, significantly improved the anticancer potency of related compounds. This underscores the importance of molecular modifications in optimizing therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Cyclization of precursor thiazine derivatives under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO.
  • Sulfonation using sulfur trioxide complexes to introduce the 1,1-dioxido group, requiring anhydrous conditions.
  • Piperidine coupling via nucleophilic acyl substitution, optimized with catalysts such as Hünig’s base . Key parameters include solvent choice, reaction time, and stoichiometric ratios of reagents. For example, excess piperidine (1.5–2.0 equiv) improves coupling efficiency .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • 1H/13C-NMR spectroscopy to verify substituent positions and aromatic proton environments.
  • HPLC (C18 column, 254 nm detection) for purity assessment, with retention time matching reference standards .
  • Elemental analysis (CHNS) to validate empirical formula, with deviations <0.4% indicating high purity .
  • Mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?

Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurity profiles. To address this:

  • Reproduce assays under standardized conditions (e.g., NIH/3T3 for cytotoxicity, MIC assays for antimicrobial activity).
  • Purify batches via preparative HPLC to exclude confounding byproducts.
  • Validate target engagement using molecular docking (e.g., PD-L1 for anticancer activity) or enzyme inhibition assays .

Q. What methodological strategies are recommended for studying structure-activity relationships (SAR) of the methylthio and fluoro substituents?

  • Synthetic diversification : Replace methylthio with ethylthio or sulfoxide groups to assess steric/electronic effects.
  • Fluorine scanning : Synthesize analogs with fluorophenyl regioisomers (e.g., 2-fluoro vs. 4-fluoro) to probe halogen bonding.
  • In vitro profiling : Compare IC50 values across kinase panels (e.g., EGFR, VEGFR) to map substituent contributions .

Q. How can researchers assess the pharmacokinetic properties (ADME) of this compound, given its complex heterocyclic structure?

  • Solubility : Use shake-flask method in PBS (pH 7.4) and logP calculation via HPLC retention .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Plasma protein binding : Equilibrium dialysis to measure free fraction .

Q. What experimental approaches are suitable for elucidating the mechanism of action when in vitro and in vivo data conflict?

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways.
  • Chemical proteomics : Use biotinylated analogs for target pulldown and identification via mass spectrometry.
  • In vivo PET imaging with radiolabeled compound (e.g., 18F) to correlate biodistribution with efficacy .

Methodological Considerations

Q. How should researchers optimize reaction yields for low-yielding intermediates in the synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. acetonitrile), and catalyst loading (e.g., Pd(OAc)2) to identify optimal conditions.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) for thermally sensitive steps .

Q. What computational tools are recommended for predicting binding modes and off-target interactions?

  • Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) to prioritize targets.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Train on datasets of analogous benzo[b][1,4]thiazine derivatives .

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